
7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide, commonly known as CCT018159, is a small molecule compound that has been extensively researched for its potential therapeutic applications.
科学的研究の応用
CCT018159 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been evaluated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of CCT018159 is not fully understood, but it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that play a role in the regulation of gene expression, and inhibition of HDAC activity can lead to changes in gene expression patterns that can result in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
CCT018159 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
CCT018159 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and modified, which makes it a useful tool for studying the role of HDAC inhibition in various biological processes. However, there are also some limitations to using CCT018159 in lab experiments. It has relatively low potency compared to other HDAC inhibitors, which can make it less effective in some applications. Additionally, it has poor solubility in water, which can make it difficult to work with in some experimental systems.
将来の方向性
There are several future directions for research on CCT018159. One area of interest is the development of more potent analogs of CCT018159 that can be used in cancer therapy. Another area of interest is the evaluation of CCT018159 in combination with other anti-cancer agents, as well as in combination with radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of CCT018159 and its effects on gene expression and cellular signaling pathways.
合成法
CCT018159 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzoyl chloride with 2-fluoroaniline to form the intermediate 2-(2-fluorophenyl)benzoyl chloride. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone intermediate, which is cyclized to form the final product, CCT018159.
特性
IUPAC Name |
7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2OS/c19-14-6-2-1-5-13(14)17-9-10-22(11-12-24-17)18(23)21-16-8-4-3-7-15(16)20/h1-8,17H,9-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPFYVBQDBRCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2936382.png)
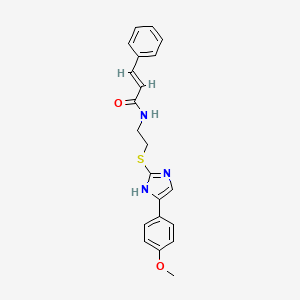

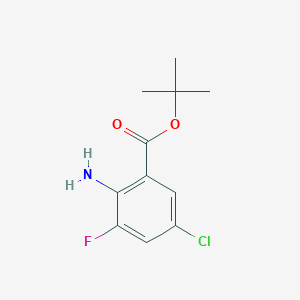
![N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936387.png)
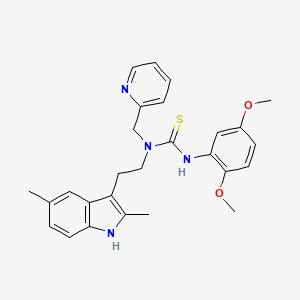
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)


![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)
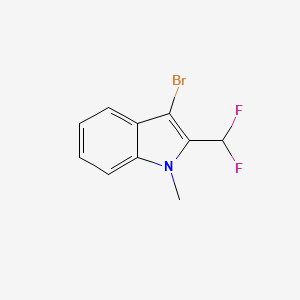
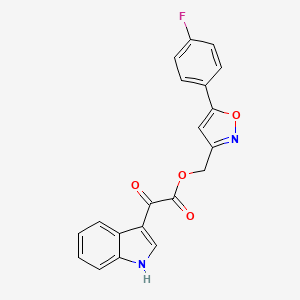

![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)